

# Navigating the Terrain of Butanedioic Acid: A Technical Guide to Health and Safety

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## Compound of Interest

Compound Name: *Butanedioic acid;butane-1,4-diol*

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Butanedioic acid, more commonly known as succinic acid, is a versatile dicarboxylic acid with wide-ranging applications in the pharmaceutical, food, and chemical industries. As its use in research and drug development continues to expand, a thorough understanding of its health and safety profile is paramount. This technical guide provides an in-depth overview of the critical considerations for handling butanedioic acid, summarizing key toxicological data, outlining experimental protocols for safety assessment, and visualizing associated biological pathways and experimental workflows.

## Section 1: Physicochemical and Toxicological Profile

A comprehensive understanding of the inherent properties of butanedioic acid is the foundation of a robust safety protocol. The following tables summarize essential quantitative data regarding its physicochemical characteristics and toxicological endpoints.

Table 1: Physicochemical Properties of Butanedioic Acid

Property	Value	Reference
CAS Number	110-15-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C4H6O4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	118.09 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White crystals or crystalline powder	<a href="#">[3]</a>
Odor	Odorless	<a href="#">[3]</a>
Melting Point	185 - 190 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	235 °C	<a href="#">[2]</a>
Solubility	Soluble in water, ethanol, and acetone.	<a href="#">[3]</a>
pH	2.7 (0.1 molar solution)	<a href="#">[3]</a>

Table 2: Summary of Toxicological Data for Butanedioic Acid

Endpoint	Test Species	Route of Exposure	Result	Guideline	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 6,740 mg/kg	OECD 401	<a href="#">[4]</a>
Acute Inhalation Toxicity (LC50)	Rat	Inhalation (dust/mist)	> 1.284 mg/L (4 h)	OECD 403	<a href="#">[4]</a>
Skin Corrosion/Irritation	Rabbit	Dermal	No skin irritation (4 h)	OECD 404	<a href="#">[1]</a>
Serious Eye Damage/Irritation	Rabbit	Ocular	Causes serious eye damage	OECD 405	<a href="#">[1]</a> <a href="#">[2]</a>
Skin Sensitization	Guinea pig	Dermal	Not a sensitizer	OECD 406	<a href="#">[1]</a>
Aquatic Toxicity (LC50)	Zebra fish (Danio rerio)	Water	> 100 mg/L (96 h)	OECD 203	<a href="#">[1]</a>

## Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), butanedioic acid is classified as causing serious eye damage (Eye Dam. 1) and being harmful to aquatic life (Aquatic Acute 3).[\[1\]](#)

Hazard Statements:

- H318: Causes serious eye damage.[\[1\]](#)[\[2\]](#)
- H402: Harmful to aquatic life.[\[1\]](#)

Precautionary Statements:

- P273: Avoid release to the environment.[1]
- P280: Wear eye protection/face protection.[1][2]
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][2]
- P501: Dispose of contents/container to an approved waste disposal plant.[1]

## Section 3: Handling, Storage, and Personal Protective Equipment

Safe handling and storage practices are crucial to minimize exposure risks.

- Handling: Avoid contact with eyes, skin, and clothing. Avoid dust formation and inhalation.[5]  
Use only in well-ventilated areas.[2]
- Storage: Keep container tightly closed in a dry and well-ventilated place.[1][5]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Tightly fitting safety goggles or a face shield are mandatory.[1][5]
  - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]
  - Respiratory Protection: If dust is generated, use a particulate respirator.[4]

## Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]
- Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[4]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[\[4\]](#)[\[5\]](#)
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink one or two glasses of water. Consult a physician. [\[4\]](#)[\[5\]](#)
- Fire-fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[\[4\]](#) Wear self-contained breathing apparatus for firefighting if necessary.[\[5\]](#)

## Section 5: Experimental Protocols for Safety Assessment

The toxicological data presented in Section 1 are derived from standardized experimental protocols. The following are detailed methodologies for key experiments cited.

### OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

- Test Animal: Albino rabbit.[\[2\]](#)
- Procedure: A single dose of 0.5 g of solid butanedioic acid is applied to a small area of clipped skin (approximately 6 cm<sup>2</sup>) and covered with a gauze patch.[\[2\]](#)[\[7\]](#) The exposure period is 4 hours.[\[2\]](#) Untreated skin on the same animal serves as a control. After the exposure period, the test substance is removed.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[\[7\]](#) Observations continue for up to 14 days to assess the reversibility of any effects.[\[2\]](#)
- Scoring: Skin reactions are scored based on a standardized grading system.

## OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to produce irritation or damage to the eye.

- Test Animal: Albino rabbit.[8]
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8] The eyelids are gently held together for about one second to prevent loss of the substance.[9]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[8] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The duration of the observation period is sufficient to evaluate the reversibility of the effects.[8]
- Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress.[9]

## OECD Test Guideline 406: Skin Sensitization

This test determines the potential of a substance to induce a delayed hypersensitivity reaction. The Guinea Pig Maximisation Test (GPMT) is a preferred method.[10]

- Test Animal: Guinea pig.[10]
- Induction Phase: The test animals are initially exposed to the test substance through intradermal injections and/or epidermal application.[11]
- Rest Period: A rest period of 10 to 14 days follows the induction phase, allowing for an immune response to develop.[10]
- Challenge Phase: After the rest period, the animals are exposed to a challenge dose of the test substance.[11]
- Evaluation: The skin reaction to the challenge exposure in the test animals is compared to that of a control group that did not undergo the induction phase. The extent and degree of the skin reaction are recorded and scored.[11]

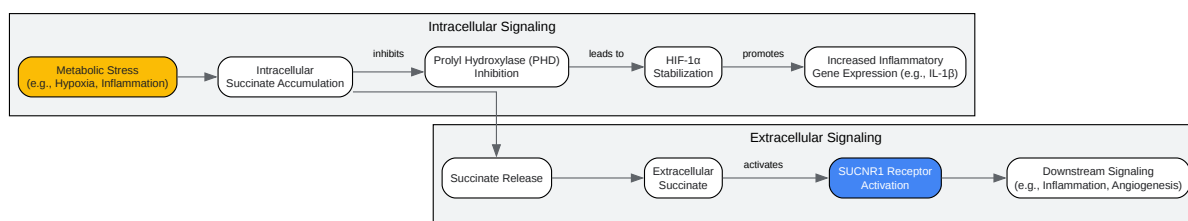
## Section 6: Signaling Pathways and Experimental Workflows

Recent research has highlighted the role of succinate, the deprotonated form of butanedioic acid, as a signaling molecule, particularly under conditions of metabolic stress. Understanding these pathways can provide insights into potential toxicological mechanisms.

### Succinate-Mediated Signaling Pathways

Under conditions of metabolic stress, such as hypoxia or inflammation, intracellular and extracellular levels of succinate can increase.[4][12] This accumulation can trigger specific signaling cascades:

- **Intracellular Signaling:** Elevated cytosolic succinate can inhibit the activity of prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ), a transcription factor that upregulates genes involved in inflammatory responses, including the production of pro-inflammatory cytokines like IL-1 $\beta$ . [3][11][12]
- **Extracellular Signaling:** Succinate released into the extracellular space can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). [1][6] Activation of SUCNR1 can lead to various cellular responses, including the modulation of inflammatory processes and angiogenesis. [7][13]

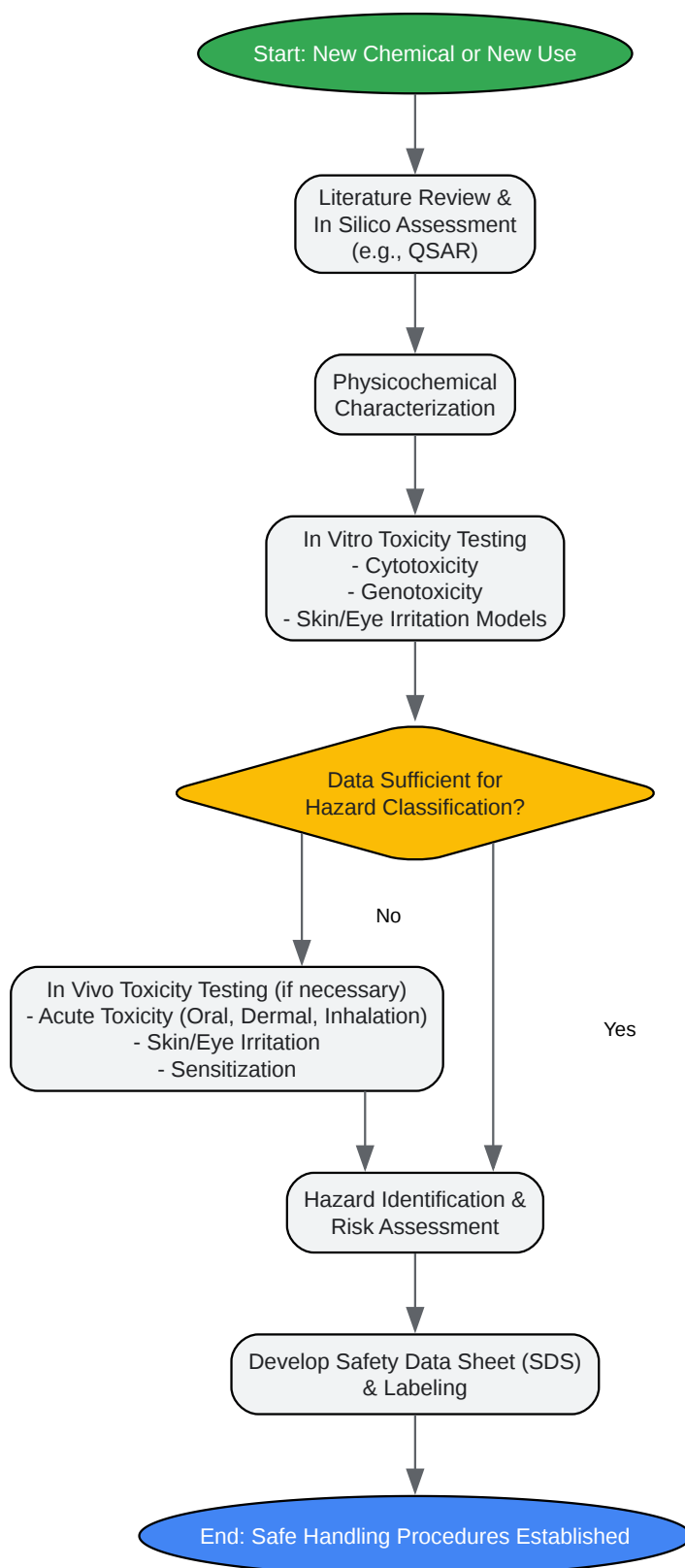


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Figure 1: Succinate-Mediated Signaling Pathways

## General Experimental Workflow for Chemical Safety Assessment

A structured workflow is essential for the comprehensive safety assessment of a chemical like butanedioic acid. This typically involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.



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Figure 2: General Chemical Safety Assessment Workflow

## Section 7: Conclusion

Butanedioic acid, while possessing a generally favorable toxicological profile, presents a significant hazard of serious eye damage. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment, is therefore non-negotiable. For researchers and professionals in drug development, a deep understanding of its properties, potential hazards, and the experimental basis for these assessments is crucial for ensuring a safe and compliant working environment. Furthermore, an awareness of its emerging role as a signaling molecule can provide valuable context for interpreting biological data and anticipating potential off-target effects in therapeutic applications. This guide serves as a foundational resource to support the safe and informed use of butanedioic acid in scientific endeavors.

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